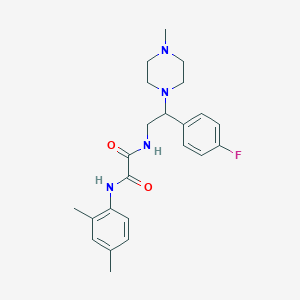

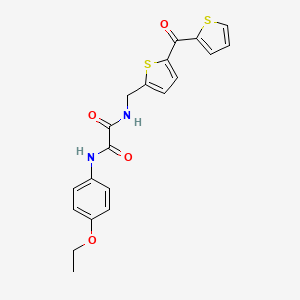

![molecular formula C12H21ClN2O3 B2673128 Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 2241139-47-7](/img/structure/B2673128.png)

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

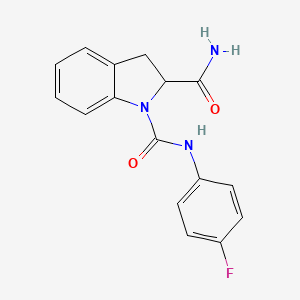

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound used for pharmaceutical testing . It is a part of the 3,9-diazaspiro[5.5]undecane-based compounds, which have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 9-tert-butyl 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate, has been reported . The InChI code for this compound is 1S/C17H28N2O5/c1-5-23-14(21)12-11-18-13(20)10-17(12)6-8-19(9-7-17)15(22)24-16(2,3)4/h12H,5-11H2,1-4H3,(H,18,20) .科学的研究の応用

Synthesis of Functionalized Compounds

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has been utilized in the synthesis of complex organic molecules. For instance, the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes demonstrates the compound's utility in creating functionalized molecules through multi-component reactions (MCRs) catalyzed by Et3N. This process highlights the efficiency and versatility of using diazaspiro[5.5]undecane derivatives in organic synthesis (Jia Li et al., 2014).

Antimicrobial Activities

Research has shown that derivatives of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride exhibit significant antimicrobial properties. A study on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates revealed their potential as new classes of antibacterial and antifungal agents. This points to the importance of these compounds in the development of new antimicrobial therapies (J. Thanusu et al., 2011).

Drug Development for Chronic Conditions

Another significant application is in the development of drug candidates for chronic conditions. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating chronic kidney diseases. This underscores the potential of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride derivatives in medicinal chemistry for designing new therapeutics (Y. Kato et al., 2014).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro compounds, including derivatives of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, have been subjected to photophysical studies and solvatochromic analysis. These studies reveal the compounds' potential applications in material science, especially in the development of optical materials and sensors. The investigation into their solvent effect on photophysical behavior opens avenues for exploring these compounds in various applications requiring fluorescence and solvatochromic properties (K. Aggarwal & J. Khurana, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOWLCQUJHCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

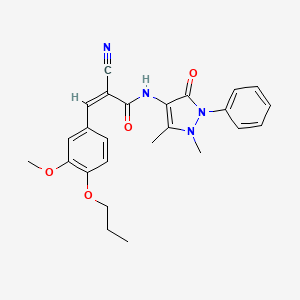

![N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2673050.png)

methanone](/img/structure/B2673058.png)